molecular formula C17H21ClN2O2S2 B2923024 4-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953205-16-8

4-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2923024
M. Wt: 384.94
InChI Key: URXHEZCMFXCEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles . Another example is the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

The study of drug disposition and metabolism is crucial for understanding the pharmacokinetics, safety, and efficacy of new therapeutic compounds. For example, the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, were determined in humans to evaluate its pharmacokinetics and metabolite profile. This compound, while not the specific chemical mentioned, represents the type of research conducted on novel therapeutic agents to understand their behavior in the human body, including absorption, distribution, metabolism, and excretion. The study revealed that SB-649868 and its metabolites were primarily eliminated via feces, with only a minor portion excreted in urine, highlighting the importance of comprehensive metabolic profiling for novel compounds (Renzulli et al., 2011).

Environmental and Occupational Health

Research into the environmental and occupational health impacts of chemical compounds is vital for understanding their safety and risks. For instance, the study of MBOCA (4,4' methylenebis (2-chloroaniline)), a structural analogue of benzidine and a known carcinogen in animals, aimed to assess its potential carcinogenicity in humans. This research underscores the importance of investigating the health effects of chemical exposure in occupational settings, contributing to the establishment of safety regulations and protective measures for workers (Ward et al., 1988).

Dermatological Applications

The development and evaluation of new antimycotic agents, such as sertaconazole, for the treatment of cutaneous mycoses represent another area of research application for chemical compounds. Clinical trials are conducted to assess the efficacy, safety, and therapeutic potential of these agents in treating fungal infections, demonstrating the process of bringing new treatments from the laboratory to clinical use. Such studies contribute to the broader field of dermatology by offering new solutions for managing skin conditions (Romaguera et al., 1992).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in piperidine derivatives in the pharmaceutical industry, there may be potential for this compound in drug development .

properties

IUPAC Name

4-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S2/c18-15-3-5-17(6-4-15)24(21,22)19-12-14-7-9-20(10-8-14)13-16-2-1-11-23-16/h1-6,11,14,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXHEZCMFXCEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

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